

"2-Methoxy-5-methylbenzenesulfonamide" literature review and historical context

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Compound of Interest

Compound Name: 2-Methoxy-5-methylbenzenesulfonamide

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2-Methoxy-5-methylbenzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of **2-methoxy-5-methylbenzenesulfonamide**, a substituted aromatic sulfonamide. Due to the limited availability of direct literature on this specific compound, this guide synthesizes information from closely related analogues and the broader class of sulfonamides to provide a thorough understanding of its potential synthesis, properties, and biological significance. The sulfonamide functional group is a cornerstone in medicinal chemistry, famously associated with the first synthetic antibiotics, the sulfa drugs.[1][2] Derivatives of this core structure continue to be explored for a wide range of therapeutic applications, including antibacterial, anticancer, and anti-inflammatory agents.[2][3][4] This document serves as a resource for researchers interested in the chemistry and potential applications of **2-methoxy-5-methylbenzenesulfonamide** and its derivatives.

Historical Context: The Dawn of the Antibiotic Era

The discovery of sulfonamides in the 1930s marked a pivotal moment in medicine, heralding the age of synthetic antimicrobial therapy.[1] The journey began with the synthesis of Prontosil, a sulfonamide-containing dye, by German chemist Gerhard Domagk. Its remarkable efficacy against bacterial infections in vivo led to the realization that the active agent was a metabolite, sulfanilamide.[5] This discovery opened the floodgates for the development of a vast array of sulfa drugs, which work by competitively inhibiting the bacterial enzyme dihydropteroate synthase, essential for folic acid synthesis.[5][6][7] This mechanism selectively targets bacteria as humans obtain folic acid from their diet.[7] The success of sulfonamides spurred further research into this versatile scaffold, leading to the discovery of derivatives with a wide spectrum of biological activities beyond their antimicrobial properties.

Physicochemical Properties

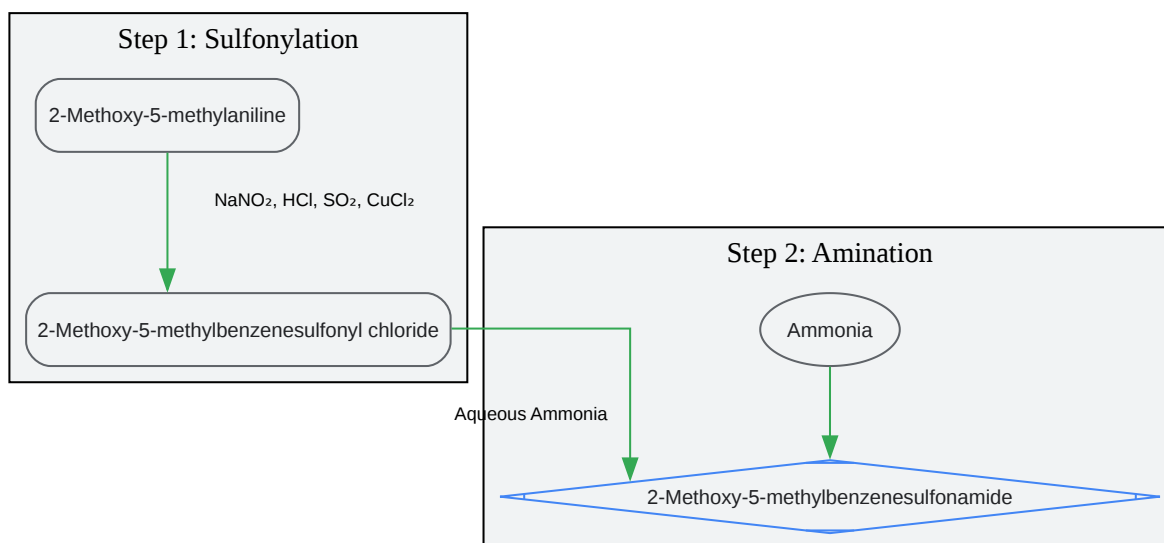
While specific experimental data for **2-methoxy-5-methylbenzenesulfonamide** is not readily available in the literature, we can infer some of its properties from its structure and data from closely related compounds. The table below presents calculated data for the parent compound and experimental or calculated data for similar sulfonamides to provide a comparative context.

Property	2-Methoxy-5-methylbenzenesulfonamide (Predicted)	Benzenesulfonamide (Experimental)	2-Methoxy-5-methyl-N-pyridin-3-yl-benzenesulfonamide (Calculated)[8]
Molecular Formula	C ₈ H ₁₁ NO ₃ S[9]	C ₆ H ₇ NO ₂ S[10]	C ₁₃ H ₁₄ N ₂ O ₃ S[8]
Molecular Weight	201.25 g/mol [9]	157.20 g/mol [11]	278.33 g/mol [8]
Melting Point	Not available	150 - 152 °C[12]	Not available
Boiling Point	Not available	288 °C[11]	Not available
Water Solubility	Predicted to be low	4.3 g/L (16 °C)[4]	Not available
logP (Octanol/Water)	Not available	Not available	1.7[8]
pKa	Not available	10.1[4]	Not available

Synthesis of 2-Methoxy-5-methylbenzenesulfonamide

A plausible synthetic route to **2-methoxy-5-methylbenzenesulfonamide** involves a two-step process starting from 2-methoxy-5-methylaniline. This involves the formation of a sulfonyl chloride intermediate, followed by amination.

Proposed Synthetic Workflow



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Caption: Proposed synthesis of **2-methoxy-5-methylbenzenesulfonamide**.

Experimental Protocols

Step 1: Synthesis of 2-Methoxy-5-methylbenzenesulfonyl chloride

This procedure is adapted from general methods for the synthesis of aryl sulfonyl chlorides from anilines.

- **Diazotization:** 2-Methoxy-5-methylaniline is dissolved in a mixture of concentrated hydrochloric acid and water. The solution is cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
- **Sulfonylation:** In a separate flask, a saturated solution of sulfur dioxide in glacial acetic acid is prepared and cooled to 0-5 °C. Copper(I) chloride is added as a catalyst. The previously prepared cold diazonium salt solution is then added slowly to this mixture with vigorous stirring, ensuring the temperature does not rise above 10 °C. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours.
- **Work-up:** The reaction mixture is poured into ice-water. The precipitated crude 2-methoxy-5-methylbenzenesulfonyl chloride is collected by vacuum filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like hexane or by vacuum distillation.

Step 2: Synthesis of **2-Methoxy-5-methylbenzenesulfonamide**

This procedure is a general method for the amination of aryl sulfonyl chlorides.[3]

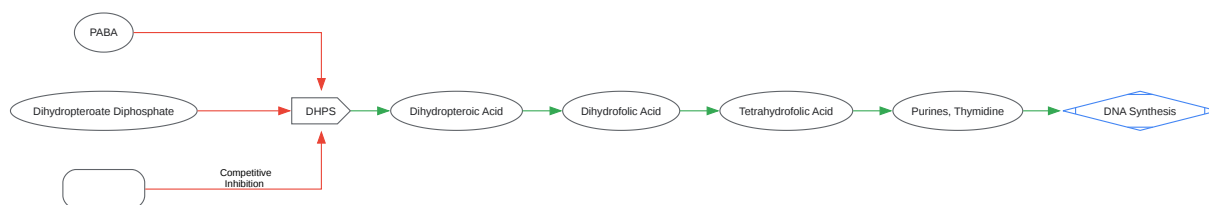
- **Reaction:** The crude or purified 2-methoxy-5-methylbenzenesulfonyl chloride is added portion-wise to an excess of concentrated aqueous ammonia with stirring in an ice bath to control the exothermic reaction.
- **Stirring:** After the addition is complete, the mixture is stirred at room temperature for 1-2 hours to ensure the reaction goes to completion.
- **Isolation:** The precipitated solid, **2-methoxy-5-methylbenzenesulfonamide**, is collected by vacuum filtration.
- **Purification:** The crude product is washed with cold water to remove any remaining ammonia and ammonium chloride. It can then be purified by recrystallization from ethanol or an ethanol-water mixture to yield the final product.

Potential Biological Activities and Signaling Pathways

While no specific biological activities have been reported for **2-methoxy-5-methylbenzenesulfonamide**, the broader class of sulfonamides exhibits a wide range of pharmacological effects. The potential activities of the target compound can be inferred from these general activities and from studies on its close structural analogs.

Antimicrobial Activity

The primary and most well-known activity of sulfonamides is their antibacterial effect.[13] They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for the synthesis of folic acid in bacteria.[5][6] This inhibition disrupts the production of purines and pyrimidines, ultimately halting DNA synthesis and bacterial replication.



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Caption: General mechanism of antibacterial action of sulfonamides.

Anticancer Activity

Numerous benzenesulfonamide derivatives have been investigated for their anticancer properties.[14] The mechanisms of action are diverse and include:

- **Carbonic Anhydrase Inhibition:** Some sulfonamides are potent inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[15] These

enzymes are involved in regulating pH in the tumor microenvironment, and their inhibition can lead to apoptosis.

- **Tubulin Polymerization Inhibition:** Certain sulfonamides can interfere with the dynamics of microtubules, leading to cell cycle arrest and apoptosis.
 - **Kinase Inhibition:** The sulfonamide scaffold has been incorporated into molecules designed to inhibit various protein kinases that are crucial for cancer cell signaling and proliferation.
- [\[16\]](#)

Other Potential Activities

Benzenesulfonamide derivatives have also been explored for a variety of other therapeutic applications, including as:

- Anti-inflammatory agents[\[4\]](#)
- Diuretics
- Anticonvulsants
- Hypoglycemic agents[\[2\]](#)

The specific substitution pattern of 2-methoxy and 5-methyl groups on the benzene ring of the target compound will influence its physicochemical properties, such as lipophilicity and electronic distribution, which in turn will determine its specific biological targets and potency. Further research is required to elucidate the precise biological profile of **2-methoxy-5-methylbenzenesulfonamide**.

Conclusion

2-Methoxy-5-methylbenzenesulfonamide is a simple sulfonamide for which there is a paucity of direct scientific literature. However, based on the well-established chemistry and diverse biological activities of the sulfonamide class of compounds, it represents a potentially valuable scaffold for further investigation in medicinal chemistry. This guide provides a foundational understanding of its historical context, a plausible synthetic route, and an overview of the potential biological activities that could be explored. Researchers and drug development

professionals are encouraged to use this information as a starting point for the synthesis and biological evaluation of this and related compounds.

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